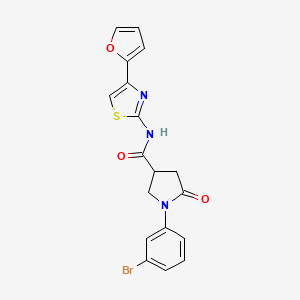![molecular formula C13H16N4O3 B3009031 2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 615274-18-5](/img/structure/B3009031.png)
2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.296. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methylation of Pyrido[1,2-a]pyrimidine Derivatives
- Study Overview : Research by Ukrainets et al. (2015) focused on modifying the pyridine moiety of the molecule to optimize its biological properties. They investigated the analgesic properties of these derivatives.
- Key Findings : Modification led to increased biological activity in certain derivatives, suggesting potential for development as new analgesics.
Novel Heterocyclic Systems
- Study Overview : Research conducted by Roma et al. (1987) explored the reactivities of various substituted pyrido[1,2-a]pyrimidines.
- Key Findings : They created novel heterocyclic systems, highlighting the versatility of these compounds in synthesizing diverse molecular structures.
Pyrido[1,2-a]pyrimidin-4-one Derivatives as ALR2 Inhibitors
- Study Overview : A study by La Motta et al. (2007) investigated these derivatives as selective aldose reductase inhibitors with antioxidant activity.
- Key Findings : The compounds showed significant inhibitory potency and antioxidant properties, suggesting potential therapeutic applications.
Synthesis of Halogenated Derivatives
- Study Overview : Molnár et al. (2009) Molnár et al. (2009) focused on synthesizing halogenated derivatives of pyrido[1,2-a]pyrimidin-4-one.
- Key Findings : This study expanded the chemical diversity of pyrido[1,2-a]pyrimidin-4-one derivatives, which can be useful in various chemical and pharmaceutical applications.
Biological Activity of Pyrido[1,2-a]pyrimidines
- Study Overview : Harutyunyan (2016) Harutyunyan (2016) studied the condensation of pyrido[1,2-a]pyrimidines with aromatic aldehydes to synthesize fused polycyclic pyrimidines.
- Key Findings : These compounds exhibit a range of biological activities, such as antibacterial, antiviral, and antitumor properties.
Antimicrobial Activity of Derivatives
- Study Overview : Merja et al. (2004) Merja et al. (2004) synthesized and evaluated the antimicrobial activity of various pyrido[1,2-a]pyrimidine and isoxazoline derivatives.
- Key Findings : Their findings contribute to the potential use of these compounds in developing new antimicrobial agents.
Pyrido[1,2-a]pyrimidine Chemistry
- Study Overview : Elattar et al. (2017) Elattar et al. (2017) provided an overview of the synthetic procedures and reactions involving pyrido[1,2-a]pyrimidines since 2000.
- Key Findings : This review highlights the structural features and diverse methodologies in the chemistry of these compounds, indicating their broad applicability in scientific research.
Future Directions
properties
IUPAC Name |
2-(2-hydroxyethylamino)-3-(2-hydroxyethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c18-7-4-14-9-10-12(15-5-8-19)16-11-3-1-2-6-17(11)13(10)20/h1-3,6,9,15,18-19H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJDRFQTFZCLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=NCCO)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)


![2-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3008956.png)
![N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B3008959.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/no-structure.png)

![6-(6-Bromo-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3008965.png)
![[Bis(dimethylamino)-oxo-lambda6-sulfanylidene]thiourea](/img/structure/B3008967.png)

![2,8,10-trimethyl-N-(1-phenylethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3008970.png)
